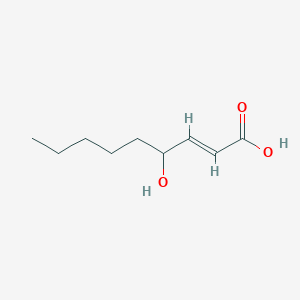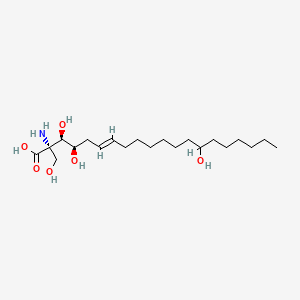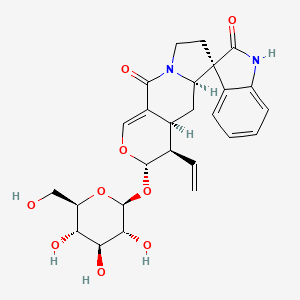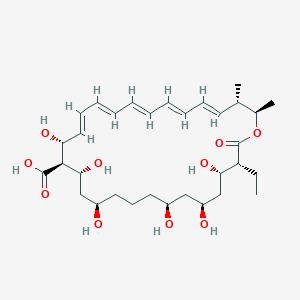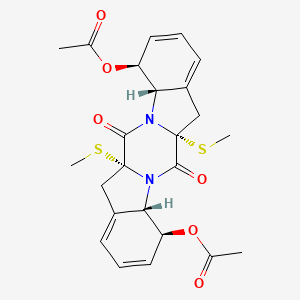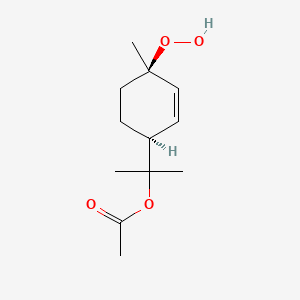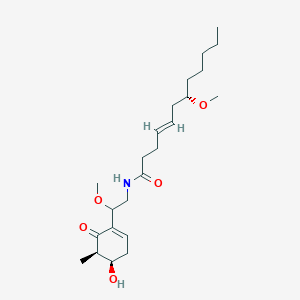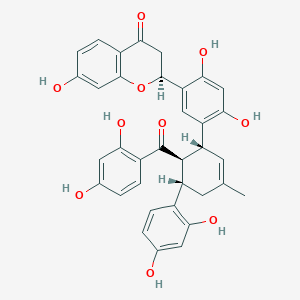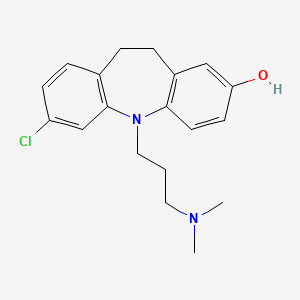
8-Hydroxyclomipramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyclomipramine belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. 8-Hydroxyclomipramine is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Hydroxyclomipramine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 8-hydroxyclomipramine is primarily located in the cytoplasm and membrane (predicted from logP).
Scientific Research Applications
Interactions and Inhibition Mechanisms
8-Hydroxyclomipramine has been studied for its role in drug interactions, especially how it affects the metabolism of other drugs. In vitro studies have demonstrated that clomipramine is N-demethylated and hydroxylated to form metabolites including N-desmethylclomipramine and 8-hydroxyclomipramine. Notably, fluvoxamine, a selective serotonin reuptake inhibitor, interferes with the metabolism of tricyclic antidepressants like clomipramine, particularly acting as a non-competitive inhibitor for N-demethylation and, to a minor extent, for 8-hydroxylation of clomipramine. This interaction underlines the importance of understanding the metabolic pathways and potential drug interactions involving 8-hydroxyclomipramine (Härtter, Hiemke, Arand, & Oesch, 2005).
Pharmacokinetics and Metabolism
The pharmacokinetic profiles of clomipramine and its metabolites, including 8-hydroxyclomipramine, have been a focal point of research. One study aimed at developing and evaluating a population model to describe the pharmacokinetics of clomipramine and its active metabolites. This study emphasizes the significance of metabolites like 8-hydroxyclomipramine in the overall clinical response to clomipramine, shedding light on the intricate processes of drug metabolism and the role of specific metabolites in therapeutic outcomes (Gex-Fabry, Haffen, Paintaud, Bizouard, Sechter, Bechtel, & Balant, 2000).
Potential Therapeutic Applications
Research has also delved into the potential therapeutic applications of clomipramine and its metabolites in different medical conditions. For instance, a study on malignant glioma-derived cell cultures treated with clomipramine hydrochloride revealed that it selectively killed neoplastic glial cells in vitro while sparing normal brain cells. This selective cytotoxicity highlights the potential of compounds like 8-hydroxyclomipramine in targeted cancer therapy, offering insights into new treatment avenues for challenging conditions such as malignant gliomas (Parker & Pilkington, 2006).
properties
CAS RN |
61523-80-6 |
|---|---|
Product Name |
8-Hydroxyclomipramine |
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)10-3-11-22-18-9-8-17(23)12-15(18)5-4-14-6-7-16(20)13-19(14)22/h6-9,12-13,23H,3-5,10-11H2,1-2H3 |
InChI Key |
PVKACZKLKCTAHR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |
synonyms |
8-hydroxyclomipramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




